molecular formula C61H83N15O23S6 B13640374 acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B13640374
M. Wt: 1586.8 g/mol
InChI Key: KWFNVZFWXXEJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a highly substituted polycyclic molecule featuring:

  • Multiple functional groups: 12 oxo (keto), 6 thia (sulfur), 12 aza (nitrogen), and aromatic hydroxyphenyl moieties.
  • Biologically relevant motifs: Carboxyethyl, amino, and hydroxyphenyl groups, which are common in bioactive compounds targeting enzymes or receptors .

Properties

IUPAC Name

acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H79N15O21S6.C2H4O2/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29;1-2(3)4/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFNVZFWXXEJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H83N15O23S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1586.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

  • Principle : Stepwise assembly of amino acid residues on a solid resin support, allowing for sequential coupling and deprotection cycles.
  • Application : Suitable for peptides containing multiple amino acids including non-standard residues such as those with hydroxyphenylmethyl or carboxyethyl side chains.
  • Advantages : High purity, ease of automation, and ability to incorporate complex side chains and modifications.
  • Typical Steps :
    • Attachment of the first amino acid to resin.
    • Repeated cycles of Fmoc deprotection and coupling of protected amino acids.
    • Incorporation of modified amino acids with side-chain protections.
    • Cleavage from resin and global deprotection.
  • Relevance : The compound’s multiple amino acid-like units and peptide bonds suggest SPPS or a variant is a primary method for its preparation.

Solution-Phase Peptide Synthesis

  • Principle : Coupling of protected amino acids or peptide fragments in solution, often used for very large or complex peptides.
  • Application : Useful when SPPS is limited by steric hindrance or solubility issues.
  • Advantages : Allows for segment condensation, facilitating the synthesis of large macrocycles.
  • Relevance : The tetracyclic and hexathia (sulfur-containing) framework might require segment condensation strategies.

Macrocyclization Techniques

  • Key Step : Formation of the tetracyclo[22.22.4.216,33.07,11]dopentacontane core likely involves macrocyclization.
  • Methods :
  • Conditions :
    • Dilute conditions to favor intramolecular over intermolecular reactions.
    • Use of coupling agents like HATU, DIC, or EDCI.
  • Relevance : The presence of hexathia and dodecazatetracyclic structures indicates multiple sulfur and nitrogen atoms participate in ring closure.

Incorporation of Sulfur Atoms

  • Thia-bridges : The hexathia descriptor indicates six sulfur atoms integrated into the macrocycle.
  • Preparation :
    • Introduction of cysteine or penicillamine residues during peptide synthesis.
    • Oxidative folding to form disulfide bonds or thioether linkages.
  • Relevance : Controlled oxidation or selective alkylation steps are necessary to form stable sulfur-containing rings.

Detailed Preparation Methodology (Hypothetical Stepwise Approach)

Step Description Typical Reagents/Conditions Notes
1. Synthesis of protected amino acid building blocks Fmoc or Boc protection, side-chain protection (e.g., tBu for hydroxy groups) Protect functional groups to prevent side reactions
2. Assembly of linear peptide chain via SPPS Fmoc deprotection (piperidine), coupling (HATU, DIPEA) Sequential addition of amino acids including modified residues
3. Incorporation of sulfur-containing residues Cysteine or derivatives introduced at specific positions Side-chain protection with acetamidomethyl (Acm) or trityl (Trt) groups
4. Cleavage from resin and global deprotection TFA cocktails with scavengers Releases linear peptide with free functional groups
5. Macrocyclization under dilute conditions Use of coupling agents (HATU, PyBOP) in DMF or DMSO Intramolecular cyclization to form tetracyclic core
6. Oxidative folding to form disulfide or thioether bridges Iodine, DMSO, or air oxidation Formation of hexathia bridges stabilizing macrocycle
7. Purification and characterization HPLC, LC-MS, NMR Ensures purity and correct structure

Research Findings and Analytical Data

Due to the compound’s complexity, analytical methods are essential to confirm structure and purity:

Summary Table of Preparation Method Components

Preparation Aspect Description Typical Reagents/Conditions Challenges
Amino Acid Protection Fmoc/Boc, side-chain protection Fmoc-Cl, Boc2O, tBu, Trt Protecting group compatibility
Peptide Assembly SPPS or solution-phase synthesis HATU, DIPEA, DMF, piperidine Steric hindrance, coupling efficiency
Macrocyclization Intramolecular cyclization Dilute conditions, coupling agents Favoring cyclization over polymerization
Sulfur Incorporation Disulfide/thioether bridges Oxidants like I2, DMSO Controlled oxidation, regioselectivity
Purification HPLC, preparative chromatography Reverse-phase columns Removal of side products
Characterization LC-MS/MS, NMR, X-ray Mass spectrometry, 1D/2D NMR Confirming complex macrocycle

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for investigating enzyme functions.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The thioether groups may participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Feature Query Compound XAA/FAA 2-Substituted Cis-Cyclohexylidene Lactones
Core Structure Dodecazatetracyclo macrocycle Planar xanthenone/flavone Cis-cyclohexylidene lactone
Functional Groups 12 oxo, 6 thia, 12 aza, hydroxyphenyl Carboxylic acid, methyl Hydroxy, ketone
Bioactivity Potential Antitumor, enzymatic inhibition Antitumor (vascular) Vitamin D analogues

Table 2: Physicochemical Properties

Property Query Compound (Predicted) Acetic Acid 2-Acrylamidoglycolic Acid
Molecular Weight ~1500 g/mol 60.05 g/mol 161.12 g/mol
Solubility in Water Moderate High High
Key Functional Groups Multiheterocyclic Carboxylic acid Amide, glycolic acid

Biological Activity

The compound acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a complex organic molecule characterized by a unique tetracyclic structure and multiple functional groups. This article delves into its biological activity based on existing research and case studies.

Structural Characteristics

The intricate structure of this compound includes:

  • Multiple Carboxylic Acid Groups: Contributing to its solubility and potential reactivity.
  • Amino Functionalities: Implicating possible roles in biological interactions.
  • Heterocyclic Framework: Enhancing its pharmacological properties.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. The incorporation of heterocycles is known to enhance the efficacy of pharmacological agents against various malignancies. For instance:

  • Mechanisms of Action: These compounds often inhibit critical signaling pathways involved in tumor growth and proliferation (e.g., PI3K/Akt signaling pathway) .
  • Targeted Therapy: The compound may interact with specific receptors and enzymes that are pivotal in cancer biology .

2. Anti-inflammatory Effects

Compounds with similar functionalities have demonstrated anti-inflammatory properties:

  • Cytokine Modulation: They may influence the production of pro-inflammatory cytokines.
  • Inhibition of NF-kB Pathway: This pathway is crucial in mediating inflammatory responses.

3. Neuroprotective Activity

Some derivatives exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress:

  • Potential in Neurodegenerative Diseases: Compounds like this may help in conditions such as Alzheimer's disease by protecting neuronal integrity.

Case Study 1: Anticancer Activity

A study investigating the effects of structurally related compounds found that they significantly inhibited the growth of various cancer cell lines. The mechanism was primarily through the induction of apoptosis and cell cycle arrest .

Case Study 2: Anti-inflammatory Response

In an experimental model of inflammation induced by lipopolysaccharides (LPS), a derivative was shown to reduce inflammatory markers significantly compared to control groups .

Data Tables

Biological ActivityMechanismReferences
AnticancerInhibition of PI3K/Akt signaling
Anti-inflammatoryCytokine modulation
NeuroprotectiveReduction of oxidative stress

Research Findings

Recent studies have emphasized the importance of heterocyclic compounds in drug design due to their versatile biological activities. The findings suggest that derivatives with complex structures can lead to novel therapeutic agents with improved efficacy against diseases like cancer and inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for verifying the structural integrity of this compound during synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the positions of functional groups like the dodecaoxo and hexathia moieties. Mass spectrometry (HRMS or MALDI-TOF) should validate molecular weight, particularly due to the compound’s high sulfur content . For crystallographic validation, X-ray diffraction (XRD) paired with density functional theory (DFT) simulations can resolve structural ambiguities in the tetracyclic core .

Q. How can researchers distinguish this compound from structurally simpler analogs (e.g., acetic acid derivatives) in biological assays?

  • Methodological Answer : Use competitive binding assays with fluorescently labeled analogs to compare affinity profiles. For example, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify interactions with target proteins like enzymes or receptors, leveraging the compound’s unique dodecazatetracyclo framework . Chromatographic methods (HPLC with chiral columns) may also separate enantiomers if stereochemical activity is suspected .

Advanced Research Questions

Q. What computational strategies are optimal for predicting the compound’s reactivity and stability under physiological conditions?

  • Methodological Answer : Employ hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to model hydrolysis or oxidation of the hexathia and dodecaoxo groups. Tools like Gaussian or ORCA can calculate redox potentials, while molecular dynamics (MD) simulations predict conformational stability in aqueous environments . Pair these with in vitro stability assays (e.g., accelerated degradation studies at varying pH) to validate computational predictions .

Q. How should experimentalists resolve contradictions in binding affinity data across different protein targets?

  • Methodological Answer : Apply a multi-methodological framework:

  • Step 1 : Reproduce assays using standardized buffers (e.g., PBS at pH 7.4) to rule out environmental variability.
  • Step 2 : Use cryo-EM or X-ray crystallography to visualize binding interfaces, focusing on the 4-hydroxyphenyl and carboxyethyl motifs.
  • Step 3 : Cross-validate with orthogonal techniques (e.g., fluorescence polarization for small-molecule interactions vs. SPR for kinetic profiling) .
  • Step 4 : Integrate data using Bayesian statistical models to quantify uncertainty and identify outliers .

Q. What experimental designs are suitable for probing the compound’s multi-target activity in neurobiological systems?

  • Methodological Answer :

  • In vitro : Use primary neuronal cultures or iPSC-derived neurons to assess dose-dependent effects on neurotransmitter receptors (e.g., glutamate or GABA receptors) via patch-clamp electrophysiology.
  • In vivo : Employ transgenic animal models with fluorescent calcium indicators (e.g., GCaMP) to map real-time neural activity modulation.
  • Mechanistic Follow-up : Combine RNA-seq and proteomics to identify downstream pathways influenced by the compound’s interaction with neurotrophic factors .

Synthesis and Optimization

Q. What strategies mitigate challenges in synthesizing the dodecazatetracyclo core with high stereochemical fidelity?

  • Methodological Answer :

  • Step 1 : Use ring-closing metathesis (RCM) or palladium-catalyzed cross-coupling to assemble the tetracyclic backbone.
  • Step 2 : Introduce protecting groups (e.g., Fmoc for amines) during iterative oxidation steps to prevent side reactions at the hexathia sites .
  • Step 3 : Optimize reaction conditions (e.g., solvent polarity, temperature) via design of experiments (DoE) to maximize yield .

Data Interpretation and Validation

Q. How can researchers validate the biological relevance of in silico docking predictions for this compound?

  • Methodological Answer :

  • Step 1 : Perform ensemble docking using multiple protein conformations (e.g., from MD trajectories) to account for flexibility in the binding pocket.
  • Step 2 : Validate top poses with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
  • Step 3 : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Ethical and Safety Considerations

Q. What safety protocols are essential given the compound’s complex sulfur-containing structure?

  • Methodological Answer :

  • Handling : Use inert atmosphere gloveboxes to prevent oxidation of thioether groups.
  • Toxicity Screening : Conduct Ames tests for mutagenicity and in vitro hepatocyte assays to assess metabolic byproduct risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.